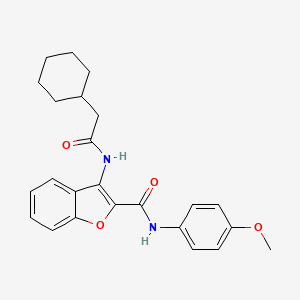

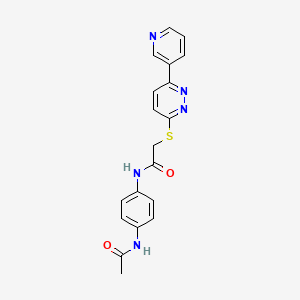

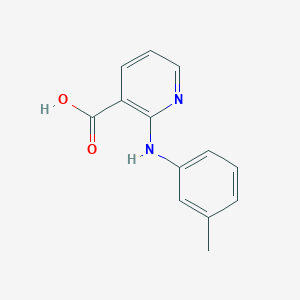

![molecular formula C11H12N2S B2792578 2-(allylthio)-5-methyl-1H-benzo[d]imidazole CAS No. 105770-74-9](/img/structure/B2792578.png)

2-(allylthio)-5-methyl-1H-benzo[d]imidazole

Overview

Description

“2-(allylthio)-5-methyl-1H-benzo[d]imidazole” is a chemical compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The compound also contains an allylthio group and a methyl group attached to the imidazole ring .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been widely studied for their diverse anticancer activities . The specific targets can vary depending on the substitution pattern around the nucleus .

Mode of Action

It’s known that benzimidazoles exhibit a wide range of biological activities, including anticancer activities . The mode of action is often correlated with the substitution pattern around the nucleus .

Biochemical Pathways

Benzimidazole derivatives have been associated with various mechanisms of action in anticancer therapy

Result of Action

Benzimidazole derivatives have been associated with anticancer activities . The specific effects would depend on the compound’s interaction with its targets and the resulting changes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(allylthio)-5-methyl-1H-benzo[d]imidazole in lab experiments include its ease of synthesis, high yield, and potential applications in various fields. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 2-(allylthio)-5-methyl-1H-benzo[d]imidazole. One of the potential directions is to explore its applications in the development of novel anticancer drugs. Another direction is to investigate its potential as a material for the fabrication of sensors and electronic devices. Additionally, further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties for various applications.

Conclusion:

In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its ease of synthesis, high yield, and pharmacological activities make it a valuable compound for scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its properties for various applications.

Scientific Research Applications

2-(allylthio)-5-methyl-1H-benzo[d]imidazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anticancer, antimicrobial, antifungal, and antiviral activities. It has also been found to possess antioxidant and anti-inflammatory properties.

properties

IUPAC Name |

6-methyl-2-prop-2-enylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-3-6-14-11-12-9-5-4-8(2)7-10(9)13-11/h3-5,7H,1,6H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVROOKMSMTGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

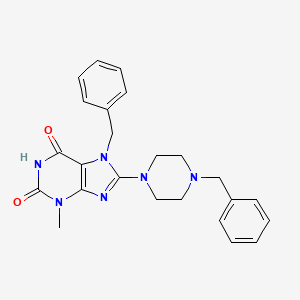

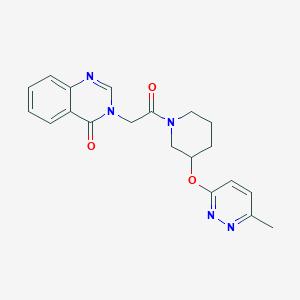

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide](/img/structure/B2792502.png)

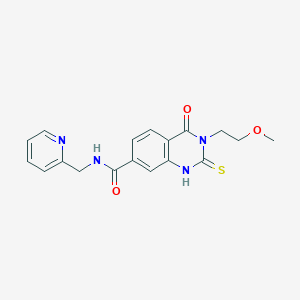

![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2792503.png)

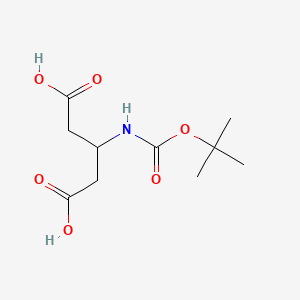

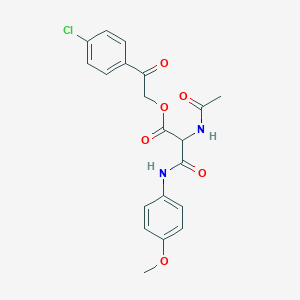

![ethyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2792504.png)

![N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2792505.png)

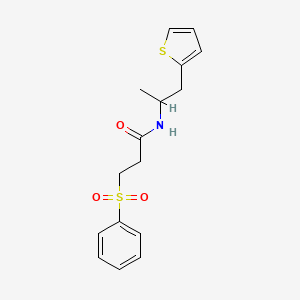

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2792508.png)